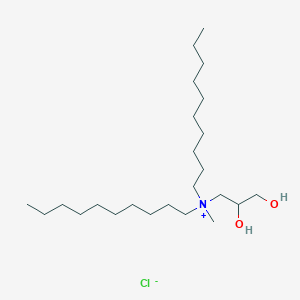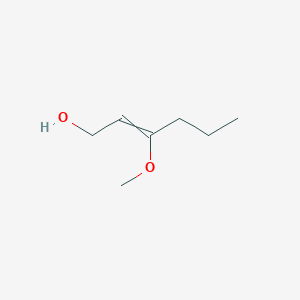
2-Methylidene-1,5-bis(4-methylphenyl)pentane-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylidene-1,5-bis(4-methylphenyl)pentane-1,5-dione is an organic compound with the molecular formula C20H20O2 It is characterized by the presence of two 4-methylphenyl groups attached to a pentane-1,5-dione backbone with a methylidene group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylidene-1,5-bis(4-methylphenyl)pentane-1,5-dione typically involves the reaction of 4-methylbenzaldehyde with acetone in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Methylidene-1,5-bis(4-methylphenyl)pentane-1,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the methylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Methylidene-1,5-bis(4-methylphenyl)pentane-1,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methylidene-1,5-bis(4-methylphenyl)pentane-1,5-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methylene-1,5-diphenyl-1,5-pentanedione: Similar structure but with phenyl groups instead of 4-methylphenyl groups.
2-Methyl-1,5-pentanediamine: Different functional groups but similar carbon backbone.
(2E,5E)-2,5-Bis(4-methylbenzylidene)cyclopentanone: Similar aromatic substitution but different core structure.
Uniqueness
2-Methylidene-1,5-bis(4-methylphenyl)pentane-1,5-dione is unique due to the presence of both the methylidene group and the 4-methylphenyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
113309-63-0 |
|---|---|
Molecular Formula |
C20H20O2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-methylidene-1,5-bis(4-methylphenyl)pentane-1,5-dione |
InChI |
InChI=1S/C20H20O2/c1-14-4-9-17(10-5-14)19(21)13-8-16(3)20(22)18-11-6-15(2)7-12-18/h4-7,9-12H,3,8,13H2,1-2H3 |
InChI Key |
UGEKJENRURYTBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=C)C(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-[(4-Chloro-2-methylphenoxy)acetyl]-3-methylisovalinamide](/img/structure/B14291147.png)

![6-Hepten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-](/img/structure/B14291158.png)










